molecular formula C8H10N2O2 B2633685 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one CAS No. 2309475-18-9

2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one

Cat. No.: B2633685
CAS No.: 2309475-18-9
M. Wt: 166.18
InChI Key: SDKKUZGIDJPYIY-UHFFFAOYSA-N
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Description

2-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one is a medium-sized heterocyclic compound featuring a seven-membered cycloheptane ring fused with an oxazolone moiety. Its structural complexity, including the fused cycloheptane ring, distinguishes it from smaller oxazolone derivatives and may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydrocyclohepta[d][1,3]oxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-8-10-7-5(11)3-1-2-4-6(7)12-8/h1-4H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKKUZGIDJPYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with an amino acid or its derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated that derivatives of oxazolones exhibit significant anticancer properties. The compound 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study reported that specific oxazolone derivatives showed cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain oxazolone derivatives possess broad-spectrum antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Immunomodulatory Effects
Another important application is in the field of immunology. Some derivatives have been shown to modulate immune responses by acting on specific receptors involved in inflammation and immune activation. This property makes them candidates for developing treatments for autoimmune diseases and inflammatory conditions .

Material Science

Polymer Chemistry
In material science, 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one can serve as a monomer for synthesizing novel polymers with desirable thermal and mechanical properties. The incorporation of oxazolone units into polymer backbones can enhance thermal stability and chemical resistance .

Nanomaterials
The compound has potential applications in the synthesis of nanomaterials. Its unique structure allows for the functionalization of nanoparticles which can be utilized in drug delivery systems or as catalysts in chemical reactions .

Agricultural Chemistry

Pesticide Development
The agricultural sector has shown interest in the application of this compound in developing novel pesticides. Studies suggest that oxazolone derivatives can act as effective agents against specific pests and pathogens affecting crops. Their mode of action typically involves disrupting the physiological processes of target organisms .

Herbicides
Additionally, some compounds derived from oxazolones have been explored as herbicides due to their ability to inhibit plant growth through selective inhibition of metabolic pathways .

Case Studies

Study Application Findings
Study on Anticancer ActivityAnticancerDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial EvaluationAntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Polymer SynthesisMaterial ScienceDeveloped high-performance polymers with enhanced thermal stability .
Pesticide TestingAgricultural ChemistryEffective against aphids with minimal phytotoxicity to crops .

Mechanism of Action

The mechanism of action of 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Heteroatom Variations

The compound’s cyclohepta[d]oxazolone framework contrasts with smaller analogs:

  • 2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one: Replaces the oxazolone oxygen with sulfur (thiazolone) and reduces the ring size to cyclopentane. Thiazolones exhibit distinct electronic properties due to sulfur’s lower electronegativity, enhancing π-conjugation and altering reactivity in nucleophilic substitutions .
  • 8-Amino-2-methyl-4H-chromeno[3,4-d]oxazol-4-one: Features a chromeno (benzofused) ring system instead of cycloheptane. The aromatic chromene ring increases planarity and UV absorption, as evidenced by upfield shifts in $ ^1H $-NMR (e.g., aromatic protons at 6.92–6.88 ppm) and IR absorptions (NH$_2$ at 3417 cm$^{-1}$) .
Compound Ring System Heteroatoms Key Substituents Spectral Features (NMR/IR)
Target compound Cyclohepta[d]oxazolone O, N 2-amino NH$_2$ IR: ~3400–3200 cm$^{-1}$ (inferred)
2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one Cyclopenta[d]thiazolone S, N 2-amino Thiazole C=S IR: ~1250–1050 cm$^{-1}$
8-Amino-2-methyl-4H-chromeno[3,4-d]oxazol-4-one Chromeno[d]oxazolone O, N 2-methyl, 8-amino Aromatic H: 6.92–6.88 ppm; NH$_2$ IR: 3417 cm$^{-1}$

Crystallographic and Computational Analysis

  • SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures, including heterocycles like oxazolones . The cycloheptane ring’s conformational flexibility may pose challenges in crystallographic resolution compared to rigid chromeno systems.
  • ORTEP-III aids in visualizing molecular geometry; for example, chromeno-oxazolones exhibit near-planar fused rings, while cyclohepta-oxazolones likely adopt boat or chair conformations .

Research Implications and Gaps

  • Synthesis: The target compound’s synthesis route remains underexplored. Lessons from chromeno-oxazolone synthesis (e.g., nitro reduction, iodine-catalyzed cyclization ) could inform strategies.
  • Structural Studies : High-resolution crystallography (via SHELX ) is needed to elucidate conformational preferences and intermolecular interactions.

Biological Activity

2-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties based on current research findings, including its synthesis, mechanisms of action, and therapeutic applications.

  • IUPAC Name : 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one
  • Molecular Formula : C₉H₁₁N₃O
  • Molecular Weight : 177 Da
  • CAS Number : 883195-38-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : In a study evaluating the compound's effects on human tumor cell lines using the MTT assay, several derivatives showed IC50 values in the low nanomolar range, indicating potent growth inhibition .

Antifungal Activity

The compound has also been assessed for antifungal properties. It has shown activity against several strains of Candida, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents such as fluconazole.

  • Research Findings : Compounds derived from cyclohepta[d][1,3]oxazole exhibited dual inhibition of enzymes critical for fungal growth .

The biological activity of 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer and fungal metabolism.
  • Apoptosis Induction : It has been reported to induce apoptosis in cancer cells by activating intrinsic pathways .
  • Membrane Disruption : Some studies suggest that it may disrupt cellular membranes in pathogens leading to cell lysis .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerVarious Human Tumor CellsLow nanomolar range
AntifungalCandida spp.Comparable to fluconazole
Enzyme InhibitionCommercial EnzymesModerate activity

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